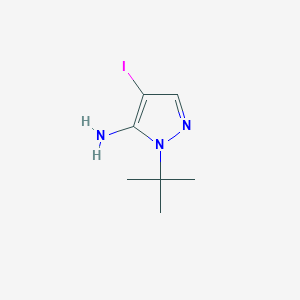

1-tert-butyl-4-iodo-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-iodopyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12IN3/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWDKHZNMMJONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499849-59-0 | |

| Record name | 1-tert-butyl-4-iodo-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 1 Tert Butyl 4 Iodo 1h Pyrazol 5 Amine

Reactivity of the Amino Group at C-5

The amino group at the C-5 position of the pyrazole (B372694) ring exhibits typical nucleophilic character, allowing it to participate in a range of bond-forming reactions.

The nucleophilicity of the amino group at C-5 allows it to readily undergo acylation and sulfonamidation reactions. While specific examples for 1-tert-butyl-4-iodo-1H-pyrazol-5-amine are not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds. For instance, the sulfonamidation of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, has been successfully demonstrated. In a typical procedure, the aminopyrazole is treated with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine (B128534) in a suitable solvent like acetonitrile (B52724) at room temperature. mdpi.com This reaction leads to the formation of the corresponding sulfonamide derivative. mdpi.com It is noteworthy that in some cases, double N-sulfonylation can occur. mdpi.com

Table 1: Representative Sulfonamidation Reaction of a 5-Aminopyrazole Derivative This table is based on data from a reaction with an analogous compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, to illustrate the expected reactivity.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% mdpi.com |

Reductive amination is a powerful method for the formation of C-N bonds and can be applied to 5-aminopyrazoles. This transformation typically proceeds through the initial formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgnih.govyoutube.com The reaction is initiated by the condensation of the primary amino group with a carbonyl compound (an aldehyde or a ketone) to form the imine. Subsequent reduction of the imine, often with a mild reducing agent like sodium borohydride, yields the aminated product. mdpi.com

A one-pot, two-step synthesis of a secondary amine has been reported for a similar pyrazole, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with p-methoxybenzaldehyde. mdpi.com The initial condensation to form the N-(5-pyrazolyl)imine can be carried out under solvent-free conditions by heating the reactants. mdpi.com The subsequent reduction is then performed in a solvent such as methanol (B129727) with the addition of sodium borohydride. mdpi.com This efficient one-pot procedure avoids the need to isolate the intermediate imine. mdpi.com

The amino group of this compound can undergo condensation reactions with various carbonyl compounds to form N-(5-pyrazolyl)imines. This reaction is a fundamental step in various synthetic pathways, including the aforementioned reductive amination. The formation of the imine is typically achieved by reacting the aminopyrazole with an aldehyde or ketone, often with heating and sometimes in the presence of a dehydrating agent to drive the equilibrium towards the product. mdpi.com For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde was conducted by heating the mixture at 120 °C under solvent-free conditions to afford the corresponding (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine. mdpi.com

Table 2: Example of Imine Formation via Condensation This table is based on data from a reaction with an analogous compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, to illustrate the expected reactivity.

| Aminopyrazole Derivative | Carbonyl Compound | Conditions | Product |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | 120 °C, solvent-free | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine |

Reactivity of the Iodo Group at C-4

The iodo group at the C-4 position is a versatile handle for introducing molecular diversity through various coupling and substitution reactions.

The iodo substituent at the C-4 position of the pyrazole ring makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling is a prominent example, enabling the formation of a carbon-carbon bond between the pyrazole ring and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org

While specific Sonogashira coupling examples for this compound are not readily found in the literature, numerous studies on other substituted iodopyrazoles demonstrate the feasibility of this transformation. For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been successfully coupled with phenylacetylene (B144264) under typical Sonogashira conditions [PdCl2(PPh3)2, CuI, Et3N, in DMF]. tandfonline.com Similarly, various 1-aryl-3-CF3-4-iodo-1H-pyrazoles have been shown to be suitable substrates for Sonogashira reactions. nih.gov The reactivity in Sonogashira couplings generally follows the trend I > Br > Cl for the halide leaving group. wikipedia.org

Table 3: General Conditions for Sonogashira Coupling of Iodopyrazoles

| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent |

| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene | PdCl2(PPh3)2, CuI | Triethylamine | DMF tandfonline.com |

| 1-Aryl-3-CF3-4-iodo-1H-pyrazoles | Terminal Alkynes | Not specified | Not specified | Not specified nih.gov |

| Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazoles | Phenylacetylene | Not specified | Not specified | Not specified researchgate.net |

The direct nucleophilic displacement of the iodo group on an aromatic ring like pyrazole is generally challenging under classical SNAr conditions unless the ring is sufficiently activated with electron-withdrawing groups. Information on such reactions for this compound is scarce.

Halogen exchange reactions, often referred to as Finkelstein reactions for aromatic systems, provide a pathway to replace one halogen with another. wikipedia.org These transformations are typically mediated by metal catalysts. For instance, the conversion of aryl iodides to other aryl halides can be achieved using various transition metal complexes. wikipedia.org While the classic Finkelstein reaction involves the exchange of alkyl halides, its aromatic counterpart has been developed, often requiring catalysts like copper(I) iodide with diamine ligands or nickel bromide with tri-n-butylphosphine. wikipedia.org Specific examples of halogen exchange reactions on this compound are not well-documented.

Reactivity of the Pyrazole Heterocyclic Ring System

The pyrazole nucleus is an aromatic heterocycle, and its reactivity towards electrophiles is a key aspect of its chemistry. Generally, pyrazoles are more reactive towards electrophilic substitution than benzene, though less so than more electron-rich five-membered heterocycles like pyrrole (B145914) and furan. imperial.ac.uk The position of electrophilic attack is highly dependent on the nature and position of existing substituents on the ring. pharmaguideline.com

For this compound, the C3 position is the only available site for further electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the feasibility of such reactions.

Iodo Group (C4): Halogens are generally deactivating groups due to their electron-withdrawing inductive effect. However, they can act as ortho- and para-directors in aromatic systems. In this pyrazole system, the iodo group at C4 would sterically hinder and electronically disfavor attack at the adjacent C3 and C5 positions.

tert-Butyl Group (N1): The N-tert-butyl group is primarily a sterically bulky substituent. While it can have a minor electron-donating inductive effect, its main role is to provide steric shielding to the adjacent C5 position.

Considering these factors, electrophilic substitution at the C3 position is challenging but potentially achievable under specific conditions with potent electrophiles. The strong activating effect of the amino group may not be sufficient to overcome the deactivating effect of the iodo group and the steric hindrance in the molecule.

Table 1: Predicted Reactivity of C3 Position towards Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Reactivity | Rationale |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | Low | Strong deactivation by the iodo group and potential for oxidation of the amino group. |

| Halogenating agents (e.g., Br₂, Cl₂) | Low to Moderate | Deactivation by the existing iodo substituent. The amino group may direct halogenation, but the C3 position is less activated. |

| Acylating/Alkylating agents (Friedel-Crafts) | Very Low | Friedel-Crafts reactions are generally not effective on deactivated aromatic systems. The amino group can also react with the Lewis acid catalyst. |

This table is based on general principles of electrophilic aromatic substitution on heterocyclic compounds and the known effects of the present functional groups.

Detailed research on the specific electrophilic substitution reactions at the C3 position of this compound is not extensively documented in the current literature. However, computational studies on similarly substituted pyrazoles could provide further insight into the electron density distribution and the feasibility of such transformations. researchgate.netnih.gov

Substituted pyrazoles can undergo a variety of ring transformations and rearrangements, often under thermal, photochemical, or strong acidic/basic conditions. These reactions can lead to the formation of other heterocyclic systems or acyclic products.

One notable rearrangement applicable to pyrazole systems is the Dimroth rearrangement , which typically involves the transformation of N-substituted aminopyrazoles into different isomeric structures. nih.gov However, for this compound, a classical Dimroth rearrangement is unlikely due to the nature of the N1-substituent.

Another potential transformation pathway for pyrazole derivatives involves the formation of a pyrazole nitrene intermediate, which can lead to complex rearrangements, ring expansions, or fragmentations. mdpi.compreprints.org Such reactions are typically initiated from an azide (B81097) precursor. For instance, if the 5-amino group of the title compound were converted to an azide, subsequent thermolysis or photolysis could generate a nitrene at the C5 position, potentially leading to ring-opening or rearrangement products.

Deprotonation at the C3 position in the presence of a very strong base could potentially lead to ring-opening, as has been generally observed for pyrazoles. pharmaguideline.com However, the steric bulk of the tert-butyl group and the electronic effects of the other substituents would influence the feasibility of this reaction.

Table 2: Potential Ring Transformation Pathways for this compound Derivatives

| Reaction Type | Precursor/Conditions | Potential Outcome |

| Nitrene-mediated Rearrangement | 5-azido derivative, thermolysis/photolysis | Ring-opened products, ring-expanded heterocycles |

| Base-induced Ring Opening | Strong base (e.g., organolithium reagent) | Formation of acyclic intermediates |

This table outlines theoretical transformation pathways based on known reactivity patterns of pyrazole derivatives.

Specific experimental studies on the ring transformations and rearrangements of this compound are scarce in the available scientific literature. The stability of the pyrazole ring, coupled with the specific substitution pattern, suggests that harsh reaction conditions would be necessary to induce such transformations.

Computational Chemistry and Theoretical Investigations of 1 Tert Butyl 4 Iodo 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying pyrazole (B372694) derivatives. eurasianjournals.com For a molecule like 1-tert-butyl-4-iodo-1H-pyrazol-5-amine, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to investigate its fundamental properties. nih.gov

Electronic Structure and Molecular Geometry: DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms. For pyrazole systems, these calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level revealed a planar conformation. nih.gov Similarly, for this compound, DFT would provide insights into the planarity of the pyrazole ring and the orientation of the tert-butyl, iodo, and amine substituents.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of a compound. nih.gov For pyrazole derivatives, DFT calculations are routinely used to determine these values and map the electron density distribution. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

Energetics: The total energy and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of different isomers or conformers can be reliably calculated using DFT. nih.gov These energetic calculations are fundamental for assessing the relative stability of various molecular forms.

A hypothetical table of DFT-calculated properties for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Hypothetical Calculated Value | Significance |

| Total Energy | Value in Hartrees | Provides a baseline for comparing the stability of isomers and conformers. |

| HOMO Energy | Value in eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Value in eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Value in eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | Value in Debye | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Tautomeric Preferences

Conformational Analysis: The presence of flexible groups, such as the tert-butyl group in this compound, necessitates a thorough conformational analysis to identify the most stable spatial arrangements of the atoms. researchgate.net Computational methods, particularly DFT, are employed to explore the potential energy surface by systematically rotating the rotatable bonds. rsc.org The resulting conformers are then optimized, and their relative energies are calculated to determine their populations at a given temperature. nih.gov For complex molecules, more advanced and automated protocols like CENSO have been developed to provide a cost-effective yet accurate conformational analysis. nih.gov

Tautomeric Preferences: 5-aminopyrazoles can exist in different tautomeric forms. Tautomerism is a critical aspect to consider as different tautomers can exhibit distinct chemical and physical properties. DFT calculations have proven to be a reliable tool for predicting the relative stabilities of tautomers in the gas phase and in different solvents. nih.govresearchgate.net For example, in a study on 4-Aminomethylene derivatives of N-methylpyrazolin-5-one, DFT calculations at the B3LYP/6-311+G(2df,2p) level showed that the enamine structure, stabilized by an intramolecular hydrogen bond, is the most predominant tautomer. nih.gov For this compound, a similar computational approach would be used to evaluate the relative energies of the possible amino and imino tautomers, as well as considering the potential for prototropic tautomerism involving the pyrazole ring nitrogens.

The relative energies of the different tautomers can be used to calculate the equilibrium constant for the tautomerization process.

| Tautomer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Amino Tautomer | 0.00 (Reference) | >99 |

| Imino Tautomer | >5.0 | <1 |

Note: This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not available.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. mdpi.com For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions at the iodo position, DFT calculations can be used to map out the entire reaction pathway.

This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. nih.gov The structure of the TS provides crucial information about the geometry of the molecule as it transforms from reactant to product. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. Standard DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are often sufficient for locating transition states in pyrazole systems. researchgate.net

For instance, in a study on the alkylation of pyrazole, DFT calculations were used to determine the activation energies for N1 versus N2 alkylation, successfully predicting the observed regioselectivity. nih.gov A similar approach could be applied to understand the reactivity of this compound in various chemical transformations.

| Reaction Step | Structure | Relative Energy (kcal/mol) |

| Reactants | Optimized geometry of starting materials | 0.0 |

| Transition State | Saddle point geometry | Calculated Activation Energy |

| Products | Optimized geometry of products | Calculated Reaction Energy |

This table illustrates the type of data that would be generated from a computational study of a reaction involving this compound.

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds and the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, has been shown to provide accurate predictions for pyrazole derivatives. iu.edu.sa These calculations are typically performed on the optimized geometry of the molecule. By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of a compound and to assign the signals in the experimental spectrum. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can also be calculated using DFT. researchgate.net These calculations provide a theoretical vibrational spectrum that can be compared with the experimental one. This comparison is invaluable for assigning the vibrational modes to specific functional groups and motions within the molecule. eurasianjournals.com For the 4-halogenated-1H-pyrazoles, DFT calculations have been used to compare their theoretical and experimental IR spectra. mdpi.com

Below is a hypothetical table comparing experimental and calculated spectroscopic data for this compound.

| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT) |

| ¹H NMR (δ, ppm) | Chemical shifts for each proton | Predicted chemical shifts |

| ¹³C NMR (δ, ppm) | Chemical shifts for each carbon | Predicted chemical shifts |

| IR (cm⁻¹) | Major vibrational frequencies | Calculated vibrational frequencies |

Applications As a Key Synthetic Intermediate for Complex Molecular Architectures

Precursor in the Synthesis of Pyrazole-Based Benzenesulfonamides and Related Sulfonamide Hybrids

1-tert-butyl-4-iodo-1H-pyrazol-5-amine is a valuable precursor in the synthesis of pyrazole-based benzenesulfonamides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis typically involves the reaction of the aminopyrazole with a benzenesulfonyl chloride derivative.

For instance, the related compound 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine undergoes a triethylamine-mediated sulfonamidation reaction with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724) at room temperature to produce N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in good yield. researchgate.netmdpi.comresearchgate.net This reaction highlights the utility of the aminopyrazole moiety in forming sulfonamide linkages, a key functional group in many pharmaceutical agents. researchgate.netmdpi.comresearchgate.net Pyrazole-sulfonamide hybrids have demonstrated promising anticancer activities. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Product |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide |

Intermediate for the Synthesis of Azopyrrole Derivatives via Oxidative Coupling

The compound is instrumental in the synthesis of azopyrrole derivatives through oxidative dehydrogenative couplings. nih.govacs.orgnih.gov This process can simultaneously form C-I and N-N bonds through iodination and oxidation. nih.govacs.orgnih.gov In a novel method, pyrazol-5-amines are used to construct azo compounds under mild conditions with molecular iodine and a copper catalyst, using tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov The resulting iodo-substituted azopyrroles can be further modified, for example, by Sonogashira cross-coupling with terminal alkynes to create new azo compounds. nih.govacs.orgnih.gov

A specific example is the synthesis of (E)-1,2-Bis(3-tert-butyl-4-iodo-1-phenyl-1H-pyrazol-5-yl)diazene. nih.govacs.org This reaction demonstrates the direct conversion of the pyrazol-5-amine to a more complex iodo-substituted azopyrrole structure.

Building Block for Novel N-Pyrazolyl Amines and Imines

This compound serves as a foundational building block for the synthesis of novel N-pyrazolyl amines and imines. The amino group on the pyrazole (B372694) ring can readily undergo condensation reactions with aldehydes and ketones to form imines, which can then be reduced to amines.

For example, a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, reacts with 2-pyridinecarboxaldehyde in methanol (B129727) at ambient temperature to yield (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. semanticscholar.org Furthermore, a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. mdpi.comresearchgate.net This process involves the in situ formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced. mdpi.comresearchgate.net

| Starting Material | Reagent | Product |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine |

Role in the Construction of Fused Heterocyclic Systems and Heteroaryl Azo Compounds

The reactivity of this compound makes it a key component in the construction of fused heterocyclic systems and heteroaryl azo compounds. The presence of both an amino group and an iodine atom allows for a variety of cyclization and coupling reactions.

The synthesis of novel fused heterocycles can be achieved through reactions that proceed via the "tert-amino effect," which involves the cyclization of certain pyrazole derivatives. nih.gov While not directly involving the title compound, this principle illustrates the potential of substituted aminopyrazoles in forming complex fused systems like pyrazolinoquinolizines and 1,4-oxazinopyrazolines. nih.gov Additionally, the diazotization of aminopyrazoles followed by coupling reactions is a common method for synthesizing heteroaryl azo compounds. researchgate.netdergipark.org.tr

Versatile Scaffold for the Development of Advanced Organic Building Blocks

This compound is a versatile scaffold that enables the synthesis of a wide range of pyrazole derivatives. The iodo group can be readily substituted or participate in various cross-coupling reactions, while the amino group can be functionalized in numerous ways. This dual reactivity allows for the introduction of diverse substituents and the construction of complex molecular frameworks. The synthesis of substituted 3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions is a testament to the utility of iodinated pyrazoles as synthetic intermediates. researchgate.net

The structural motifs present in this compound are found in intermediates used for the synthesis of complex pharmaceutical agents. For example, 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a key intermediate in the synthesis of Crizotinib, an important antitumoral drug. researchgate.net While not a direct precursor, the iodo-pyrazole core of this compound is analogous to this key fragment, highlighting its potential as a strategic intermediate for preparing analogues of such important molecular entities.

Future Research Directions and Innovations in 1 Tert Butyl 4 Iodo 1h Pyrazol 5 Amine Chemistry

Development of Greener and More Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may utilize hazardous reagents and solvents. benthamdirect.com The future of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine synthesis lies in the adoption of green chemistry principles to minimize environmental impact. nih.govresearchgate.net Research in this area will likely focus on several key strategies.

One promising avenue is the use of environmentally benign solvents, such as water or bio-derived solvents like ethanol, replacing traditional volatile organic compounds. jetir.org Multicomponent reactions (MCRs), which combine multiple reactants in a single step to form the product, are also a key area of interest. mdpi.com These reactions are inherently more sustainable due to their high atom economy, reduced waste generation, and operational simplicity. researchgate.netmdpi.com Future methodologies could aim for a one-pot synthesis of this compound from simple precursors, minimizing intermediate isolation and purification steps.

Furthermore, the exploration of alternative energy sources such as microwave irradiation and ultrasonication could lead to faster reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net The development of solvent-free reaction conditions is another important goal, which would further decrease the environmental footprint of the synthesis. benthamdirect.commdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous organic solvents | Employs water, bio-solvents, or solvent-free conditions benthamdirect.com |

| Efficiency | Multi-step processes with intermediate isolation | One-pot, multicomponent reactions for higher atom economy mdpi.com |

| Energy | Relies on conventional heating | Utilizes microwave or ultrasonic assistance for efficiency researchgate.net |

| Reagents | May use toxic or hazardous reagents | Focuses on using renewable resources and safer chemicals benthamdirect.com |

| Waste | Generates significant chemical waste | Minimizes waste through efficient reactions and recyclable catalysts nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to improving the synthesis and functionalization of pyrazole-containing molecules. nih.gov Future research will focus on discovering and optimizing novel catalytic systems to enhance the efficiency and selectivity of reactions involving this compound.

Transition-metal catalysis, which is already used for the functionalization of pyrazole rings, will continue to be a major area of investigation. rsc.orgresearchgate.net The development of catalysts based on earth-abundant and non-toxic metals is a key trend. For instance, copper-catalyzed reactions have shown promise for pyrazole synthesis. nih.gov The design of new ligands for these metal catalysts can fine-tune their reactivity and selectivity, enabling precise modifications of the pyrazole core. mdpi.com

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages such as easy separation and recyclability, contributing to more sustainable processes. researchgate.net Research into novel solid-supported catalysts, including metal nanoparticles immobilized on materials like layered double hydroxides, could provide robust and reusable systems for the synthesis of this compound and its derivatives. nih.gov Biocatalysis, using enzymes to perform chemical transformations, represents another frontier that could offer high selectivity under mild reaction conditions. researchgate.net

Diversification of Chemical Transformations for Materials Science Applications

The unique structure of this compound, featuring an iodo group, an amine group, and the pyrazole ring, makes it an attractive scaffold for materials science. mdpi.com The iodo-substituent is particularly valuable as it allows for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new functional groups and build more complex molecular architectures. arkat-usa.org

Future research will likely explore the use of this compound as a monomer or precursor for the synthesis of novel polymers. The amine group can be used for polymerization reactions to create polyamides or polyimines with unique properties. The pyrazole ring itself can coordinate with metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials could have applications in areas such as gas storage, catalysis, and sensing.

Furthermore, the derivatization of this compound could lead to new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule by modifying the substituents on the pyrazole ring is a key advantage in this context.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The need to rapidly discover new molecules with desired properties has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. acs.org Integrating the synthesis and derivatization of this compound into these platforms is a key future direction.

Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch synthesis. nih.govmdpi.com Developing a continuous flow process for the production of this compound would enable on-demand synthesis and facilitate the exploration of reaction parameters. nih.gov This technology is particularly advantageous for handling potentially hazardous intermediates safely. mdpi.com

Automated platforms can be used to perform large numbers of reactions in parallel, allowing for the rapid screening of different catalysts, reagents, and reaction conditions to optimize the synthesis of derivatives. acs.org This approach can accelerate the creation of libraries of compounds based on the this compound scaffold. researchgate.net These libraries can then be screened for various applications, from medicinal chemistry to materials science, significantly speeding up the discovery process. nih.gov

Q & A

Basic: What are the optimal synthetic routes for preparing 1-tert-butyl-4-iodo-1H-pyrazol-5-amine?

The synthesis typically involves cyclization and iodination steps. A validated method for analogous pyrazoles (e.g., 1-tert-butyl-3-methyl-1H-pyrazol-5-amine) uses trifluoroacetic acid in deionized water for cyclization, followed by iodination using iodine monochloride (ICl) in a polar solvent like dichloromethane . Key considerations:

- Reagent purity : Use anhydrous solvents to avoid side reactions.

- Temperature control : Maintain 0–5°C during iodination to prevent overhalogenation.

- Yield optimization : Chromatographic purification (e.g., silica gel, eluent: ethyl acetate/hexane) achieves >85% purity .

Table 1 : Comparison of Synthetic Approaches

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization + Iodination | Trifluoroacetic acid, ICl | 78 | 89 | |

| Nucleophilic Substitution | KI, CuI, DMF | 65 | 82 |

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Use a multi-technique approach:

- NMR : H and C NMR verify substituent positions (e.g., tert-butyl δ 1.3 ppm, NH δ 5.1 ppm).

- HRMS : Confirm molecular ion [M+H] at m/z 280.03 (calculated for CHIN).

- X-ray crystallography (if crystalline): Resolves bond angles and steric effects of the tert-butyl group .

Basic: What preliminary biological screening assays are suitable for this compound?

- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on HEK-293 cells (IC > 50 µM suggests low toxicity) .

- Kinase inhibition : Fluorescence polarization assays targeting JAK2 or PI3K pathways .

Advanced: How does the iodine substituent influence reactivity in cross-coupling reactions?

The C–I bond facilitates Suzuki-Miyaura couplings with aryl boronic acids. Key parameters:

- Catalyst : Pd(PPh) (2 mol%) in THF at 80°C.

- Side reactions : Competing deiodination occurs if base strength > KPO.

- Monitoring : TLC (R 0.3 in 3:7 EtOAc/hexane) tracks aryl group incorporation .

Advanced: How to resolve contradictions in reported antimicrobial activity data?

Discrepancies may arise from:

- Strain variability : Use standardized ATCC strains.

- Solubility : DMSO concentration >1% inhibits growth; use sonication for dispersion .

- Statistical rigor : Triplicate assays with positive (ciprofloxacin) and negative (DMSO) controls .

Advanced: What computational methods predict the compound’s binding to biological targets?

- Molecular docking : AutoDock Vina with PDB structures (e.g., 4U5J for kinases).

- MD simulations : GROMACS, 100 ns runs to assess binding stability (RMSD < 2 Å acceptable) .

- Pharmacophore modeling : Identify critical interactions (e.g., H-bond with pyrazole NH) .

Advanced: How to design SAR studies for pyrazole analogs?

- Variations : Replace tert-butyl with cyclopropyl or iodine with bromine.

- Assays : Compare IC in kinase inhibition and logP (HPLC) for hydrophobicity trends.

- Key finding : Bulky tert-butyl groups enhance selectivity but reduce solubility .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

- Iodination safety : ICl is corrosive; use PTFE-lined reactors.

- Purification : Switch from column chromatography to recrystallization (ethanol/water).

- Yield drop : Scale >10 g reduces yield by 15% due to heat transfer inefficiencies .

Advanced: How to mitigate degradation during long-term storage?

- Conditions : Store at −20°C under argon, shielded from light.

- Stability assay : HPLC at t = 0, 1, 3, 6 months; degradation <5% at 6 months .

Advanced: What analytical techniques quantify trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.